2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-hydroxyphenyl)acetamide
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.11240398 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiosynthesis and Chemical Reactions
One study focuses on the radiosynthesis of compounds for studying their metabolism and mode of action, demonstrating the chemical versatility of related compounds (Latli & Casida, 1995). Another explores silylated derivatives of N-(2-hydroxyphenyl)acetamide, showing the compound's potential in synthesis and structure analysis (Nikonov et al., 2016).
Antifungal Agents
A notable application is in the development of antifungal agents. Compounds derived from 2-(2-oxo-morpholin-3-yl)-acetamide show promising antifungal activity, demonstrating the therapeutic potential of related acetamide derivatives (Bardiot et al., 2015).
Environmental Applications
The use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) as a molecular probe for measuring carbonyl compounds in environmental samples highlights its utility in environmental chemistry (Houdier et al., 2000).
Antimicrobial and Antitumor Activities
Synthesized derivatives of N-(2-hydroxyphenyl)acetamide have been evaluated for their antimicrobial and antitumor activities, indicating the compound's relevance in medicinal chemistry and drug development (Gul et al., 2017).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing Novozym 435, showcases its role in facilitating synthetic pathways for the production of pharmaceutical intermediates (Magadum & Yadav, 2018).
Green Chemistry
The environmental-friendly synthesis of paracetamol analogues from derivatives, reflecting on the green chemistry approaches for drug design and discovery, emphasizes the importance of sustainable practices in pharmaceutical development (Reddy et al., 2014).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-hydroxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-18-13-12(14(23)19(2)15(18)24)20(8-16-13)7-11(22)17-9-5-3-4-6-10(9)21/h3-6,8,21H,7H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTALGFXLUANSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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